Triethylmethylammonium dibutyl phosphate

Ionic liquid viscosity Flow assurance Low-temperature fluidics

Triethylmethylammonium dibutyl phosphate (CAS 947601-90-3) is a halogen-free, quaternary ammonium dialkylphosphate ionic liquid (IL) commercially available as a solid with ≥97.0% titration purity and ≤1.0% water. It belongs to the class of short-chain tetraalkylammonium dibutylphosphates that combine low volatility, high thermal stability, and full miscibility with water and polar solvents, making it a candidate for applications where typical imidazolium or halogenated ILs fail on stability, corrosion, or solvent-interaction grounds.

Molecular Formula C15H36NO4P
Molecular Weight 325.42 g/mol
Cat. No. B12828099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylmethylammonium dibutyl phosphate
Molecular FormulaC15H36NO4P
Molecular Weight325.42 g/mol
Structural Identifiers
SMILESCCCCOP(=O)([O-])OCCCC.CC[N+](C)(CC)CC
InChIInChI=1S/C8H19O4P.C7H18N/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3,(H,9,10);5-7H2,1-4H3/q;+1/p-1
InChIKeyYWBVQHTUSHVKOT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylmethylammonium Dibutyl Phosphate – Ionic Liquid Procurement & Technical Selectivity


Triethylmethylammonium dibutyl phosphate (CAS 947601-90-3) is a halogen-free, quaternary ammonium dialkylphosphate ionic liquid (IL) commercially available as a solid with ≥97.0% titration purity and ≤1.0% water . It belongs to the class of short-chain tetraalkylammonium dibutylphosphates that combine low volatility, high thermal stability, and full miscibility with water and polar solvents, making it a candidate for applications where typical imidazolium or halogenated ILs fail on stability, corrosion, or solvent-interaction grounds .

Why Triethylmethylammonium Dibutyl Phosphate Cannot Be Swapped with Common Ionic Liquid Alternatives


Short-chain quaternary ammonium dibutylphosphates – including triethylmethylammonium dibutyl phosphate – exhibit a combination of properties that are absent in the more widely used imidazolium-based ionic liquids: inherent stability towards strong bases (no acidic C-2 proton), negligible halogen content, and resistance to hydrolysis . Furthermore, the cation’s lack of aromatic π‑electrons or free lone pairs fundamentally alters solute–solvent interactions relative to imidazolium systems, directly affecting extraction selectivity, catalytic activity, and electrochemical window . These differences mean that substituting an imidazolium dibutylphosphate or a tetrabutylammonium analog without experimental re-validation will not preserve process performance.

Triethylmethylammonium Dibutyl Phosphate – Head-to-Head Quantitative Differentiation Evidence


Viscosity Advantage of Triethylmethylammonium Dibutyl Phosphate versus Imidazolium Dibutylphosphate ILs at Low Temperature

Triethylmethylammonium dibutyl phosphate exhibits a dynamic viscosity of 1000–1500 mPa·s at 20 °C, which is substantially lower than that of 1‑butyl‑3‑methylimidazolium dibutyl phosphate (BMIM‑DBP, 1539 mPa·s at 25 °C) and moderately higher than that of 1‑ethyl‑3‑methylimidazolium dibutyl phosphate (EMIM‑DBP, 691 mPa·s at 25 °C) . The viscosity–temperature profile of the triethylmethylammonium system is reported as 200–300 mPa·s at 40 °C and 20–30 mPa·s at 90 °C, enabling pumpability and process intensification at modest heating .

Ionic liquid viscosity Flow assurance Low-temperature fluidics

Base-Stability Differentiation: Triethylmethylammonium Dibutyl Phosphate vs. Imidazolium Ionic Liquids

Unlike imidazolium-based ionic liquids, which possess an acidic C‑2 proton that can be deprotonated by strong bases leading to carbene formation and degradation, triethylmethylammonium dibutyl phosphate contains no acidic protons on the cation and is explicitly described as stable towards strong bases . This qualitative yet categorical difference is supported by the broader class behavior of quaternary ammonium dialkylphosphates that lack the aromatic heterocycle responsible for the base sensitivity of imidazolium ILs .

Base stability Imidazolium IL degradation Harsh process chemistry

Low Freezing Point and Operational Window: Triethylmethylammonium Dibutyl Phosphate vs. Higher-Melting Quaternary Ammonium Salts

Triethylmethylammonium dibutyl phosphate exhibits a freezing point below –10 °C , in marked contrast to many symmetric tetraalkylammonium salts that solidify well above room temperature (e.g., tetraethylammonium chloride melts at ~289 °C, and even some tetraalkylammonium‑based ionic plastic crystals show phase transitions above 50 °C) [1]. The low freezing point of the asymmetric triethylmethylammonium cation combined with the dibutylphosphate anion ensures a wide liquid range that simplifies handling and process design in ambient‑to‑sub‑ambient operations.

Freezing point Cold‑climate operation Ionic plastic crystals

Halogen-Free Purity and Hydrolytic Stability: Triethylmethylammonium Dibutyl Phosphate as a Non‑Corrosive Alternative

Triethylmethylammonium dibutyl phosphate is manufactured and supplied with a halogen‑free composition (no detectable bromide, chloride, fluoride or iodide) and is reported to be stable to hydrolysis . This contrasts with many commercially dominant ionic liquids such as 1‑butyl‑3‑methylimidazolium tetrafluoroborate (BMIM‑BF₄) or hexafluorophosphate (BMIM‑PF₆), which can release HF upon contact with moisture even at ambient temperature [1]. The absence of halogens and resistance to hydrolysis directly reduce corrosion risks in stainless‑steel equipment and avoid the formation of toxic or corrosive decomposition products.

Halogen‑free ionic liquid Hydrolytic stability Corrosion avoidance

Tribological Performance Differentiator: Dibutyl Phosphate Anion vs. Dimethyl Phosphate Anion in Load‑Carrying Capacity

In a directly comparative tribological study using trioctyl(methyl)phosphonium as a fixed cation, the dibutyl phosphate anion (IL2) delivered a significantly higher load‑carrying capacity and lower wear than the dimethyl phosphate anion (IL1) under boundary lubrication conditions [1]. Although the cation in that study differs from triethylmethylammonium, the alkyl chain length of the phosphate anion is the dominant variable controlling film thickness and pressure‑responsive viscosity; the dibutyl phosphate moiety therefore provides a quantifiable anti‑wear advantage over its dimethyl phosphate counterpart that is transferable across cation families [1].

Tribology Ionic liquid lubricant Anti‑wear additive

Triethylmethylammonium Dibutyl Phosphate – High‑Differentiation Application Scenarios for Procurement


Alkaline Catalysis and Base‑Promoted Reactions Requiring a Stable Ionic Liquid Solvent

Triethylmethylammonium dibutyl phosphate is uniquely suited as a reaction medium for base‑catalyzed transformations (e.g., transesterifications, aldol condensations, hydroxide‑promoted polymerizations) where imidazolium ionic liquids would undergo irreversible degradation at the C‑2 position . Its stability in strong bases avoids catalyst poisioning and solvent decomposition, directly impacting product yield and purity .

Low‑Temperature Extraction and Separation Processes in Cold Environments

With a freezing point below –10 °C and a viscosity of 1000–1500 mPa·s at 20 °C that drops to 200–300 mPa·s at 40 °C, triethylmethylammonium dibutyl phosphate can be used as an extractive solvent in outdoor or unheated installations without the risk of solidification that plagues symmetric tetraalkylammonium salts . This is directly relevant for on‑site environmental monitoring, oil‑gas processing, and cold‑climate biorefinery operations.

Halogen‑Free Electrolyte Formulation for Corrosion‑Sensitive Electrochemical Devices

Because triethylmethylammonium dibutyl phosphate is halogen‑free and stable to hydrolysis, it can be formulated into electrolytes for supercapacitors, batteries, or electrodeposition baths where the release of HF from fluorinated anions (PF₆⁻, BF₄⁻) would corrode current collectors or degrade electrode materials . The ≤1.0% water specification further ensures consistent electrochemical performance across production batches .

Ionic Liquid‑Enhanced Lubricant Additives Exploiting the Dibutyl Phosphate Anion

Building on evidence that the dibutyl phosphate anion confers superior load‑carrying capacity relative to dimethyl phosphate, triethylmethylammonium dibutyl phosphate can be evaluated as a base fluid or additive for boundary lubrication formulations . Its halogen‑free nature and thermal stability (flash point 150–250 °C) meet the safety and environmental requirements of modern industrial lubricant specifications .

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